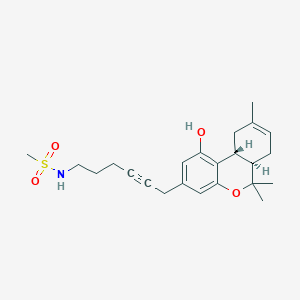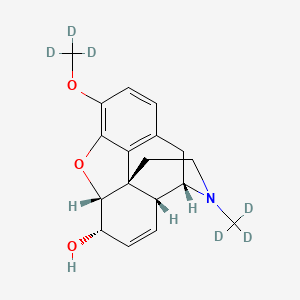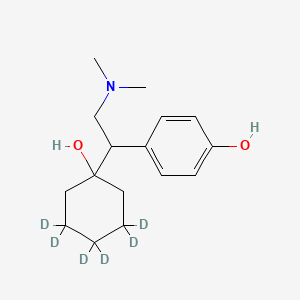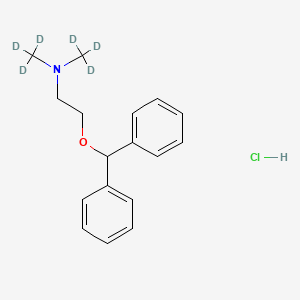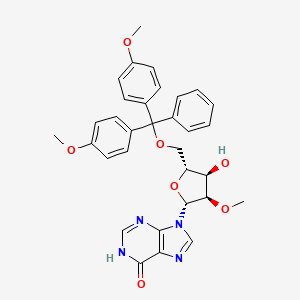
5'-O-Dmt-2'-O-methyl-inosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-Dimethoxytrityl-2’-O-methyl-inosine is a modified nucleoside that has gained attention in various scientific fields. It is a derivative of inosine, a purine nucleoside, and is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of the ribose sugar. This compound is primarily used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of inosine is protected using a dimethoxytrityl chloride reagent under basic conditions to form the 5’-O-Dimethoxytrityl-inosine.
Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base such as sodium hydride to yield 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.
Industrial Production Methods
In an industrial setting, the production of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Methylation: Large quantities of inosine are subjected to protection and methylation reactions in reactors designed for bulk chemical synthesis.
Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-Dimethoxytrityl-2’-O-methyl-inosine undergoes various chemical reactions, including:
Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions at the 2’ position.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the dimethoxytrityl group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Free Nucleoside: Deprotection yields 2’-O-methyl-inosine.
Substituted Derivatives: Substitution reactions yield various 2’-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-O-Dimethoxytrityl-2’-O-methyl-inosine has several applications in scientific research:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.
Medicinal Chemistry: The compound is explored for its potential in developing therapeutic agents, particularly in the field of antiviral and anticancer research.
Biological Studies: It is used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Mecanismo De Acción
The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, where it may affect the stability and function of the resulting oligonucleotides. The presence of the 2’-O-methyl group enhances the stability of the nucleoside against enzymatic degradation, making it useful in various biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-Methyl-5’-O-dimethoxytrityl-adenosine
- 2’-O-Methyl-5’-O-dimethoxytrityl-guanosine
- 2’-O-Methyl-5’-O-dimethoxytrityl-cytidine
Uniqueness
5’-O-Dimethoxytrityl-2’-O-methyl-inosine is unique due to its specific modifications, which confer enhanced stability and unique chemical properties. The combination of the dimethoxytrityl protecting group and the 2’-O-methyl modification makes it particularly useful in the synthesis of stable and functional oligonucleotides.
Propiedades
IUPAC Name |
9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGUCGEWPHRA-QWOIFIOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
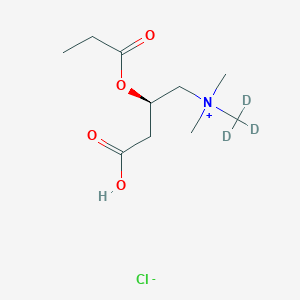
![Spiro[cyclopropane-1,9-tetracyclo[3.3.1.02,4.06,8]nonane], 2-methyl-, (1-alpha-,2-ba-,4-ba-,5-alpha-](/img/new.no-structure.jpg)
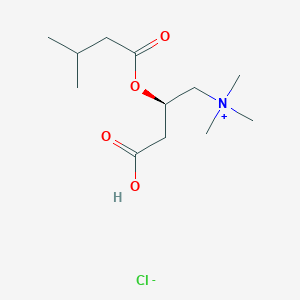
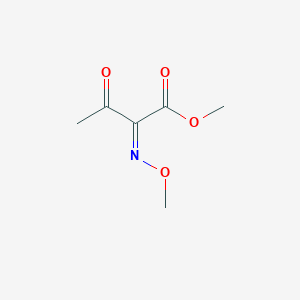
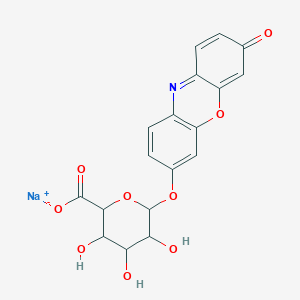
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
